Cas no 362049-63-6 (1,3-Dioxolan-2-one-d4)

1,3-Dioxolan-2-one-d4 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolan-2-one-4,4,5,5-d4(9CI)
- 1,3-Dioxolan-2-one-d4
- Deuterated ethylene carbonate
- Ethylene carbonate-d4
- HY-Y1300S
- 4,4,5,5-tetradeuterio-1,3-dioxolan-2-one
- (~2~H_4_)-1,3-Dioxolan-2-one
- MFCD01861595
- 362049-63-6
- ETHYLENE-D4 CARBONATE
- DTXSID70661940
- C90234
- (?H?)-1,3-dioxolan-2-one
- CS-0534909
- Ethylene carbonate-d4, 98 atom % D, 99% (CP)
-
- インチ: InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2
- InChIKey: KMTRUDSVKNLOMY-LNLMKGTHSA-N
- ほほえんだ: O=C1OC([2H])([2H])C([2H])([2H])O1
計算された属性
- せいみつぶんしりょう: 92.04120
- どういたいしつりょう: 92.041
- 同位体原子数: 4
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 60.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5A^2
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.379 g/mL at 25 °C
- ゆうかいてん: 34-37 °C
- ふってん: 246 °C
- フラッシュポイント: 160.0±0.0 °C
- PSA: 35.53000
- LogP: 0.15320
- じょうきあつ: 0.0±0.5 mmHg at 25°C
1,3-Dioxolan-2-one-d4 セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36
- セキュリティの説明: S26; S36
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R36
1,3-Dioxolan-2-one-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00C5V3-500mg |
Ethylene-d4 Carbonate |
362049-63-6 | 500mg |
$550.00 | 2025-02-25 | ||
TRC | D486527-10mg |
1,3-Dioxolan-2-one-d4 |
362049-63-6 | 10mg |
$ 133.00 | 2023-09-07 | ||
TRC | D486527-100mg |
1,3-Dioxolan-2-one-d4 |
362049-63-6 | 100mg |
$ 1011.00 | 2023-09-07 | ||
A2B Chem LLC | AF66671-250mg |
ETHYLENE-D4 CARBONATE |
362049-63-6 | 250mg |
$392.00 | 2024-04-20 | ||
A2B Chem LLC | AF66671-500mg |
ETHYLENE-D4 CARBONATE |
362049-63-6 | 500mg |
$550.00 | 2024-04-20 | ||
1PlusChem | 1P00C5V3-250mg |
Ethylene-d4 Carbonate |
362049-63-6 | 250mg |
$392.00 | 2025-02-25 |
1,3-Dioxolan-2-one-d4 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
1,3-Dioxolan-2-one-d4に関する追加情報
Professional Introduction to 1,3-Dioxolan-2-one-d4 (CAS No. 362049-63-6)
The compound 1,3-Dioxolan-2-one-d4, identified by the Chemical Abstracts Service Number (CAS No.) 362049-63-6, represents a deuterated derivative of 1,3-dioxolan-2-one. This heterocyclic compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. The introduction of deuterium atoms into the molecular framework not only modifies its physical and chemical characteristics but also enhances its stability and metabolic profile, making it a valuable tool in synthetic chemistry and drug development.
1,3-Dioxolan-2-one-d4 belongs to the dioxolane class of compounds, which are characterized by a five-membered oxygen-containing heterocycle. The presence of two oxygen atoms in the ring imparts remarkable reactivity and versatility, enabling diverse applications in organic synthesis. The deuterated version of this compound, where hydrogen atoms are replaced with deuterium (²H), offers several advantages over its non-deuterated counterpart. These include reduced susceptibility to metabolic degradation and improved isotopic purity, which are critical for applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In recent years, the demand for labeled compounds in pharmaceutical research has surged, driven by advancements in analytical techniques and the need for precise molecular characterization. 1,3-Dioxolan-2-one-d4 has emerged as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its deuterated form is particularly useful in studying reaction mechanisms and kinetic isotope effects (KIEs), which are essential for understanding metabolic pathways and drug metabolism.
The structural motif of 1,3-Dioxolan-2-one-d4 facilitates its role as a building block in constructing more intricate molecular architectures. Researchers have leveraged this compound to develop novel synthetic methodologies that enhance efficiency and selectivity in organic transformations. For instance, it has been employed in the synthesis of chiral dioxolanes, which are pivotal in asymmetric catalysis and the development of enantioselective drugs.
One of the most compelling applications of 1,3-Dioxolan-2-one-d4 is in the realm of drug discovery. Its incorporation into lead compounds can provide insights into their pharmacokinetic behavior without altering their biological activity. This is particularly relevant for xenobiotic studies, where understanding how foreign compounds interact with biological systems is paramount. The use of deuterated analogs allows researchers to probe metabolic pathways with high precision, aiding in the design of drugs with improved bioavailability and reduced side effects.
The advancements in analytical chemistry have further underscored the importance of labeled compounds like 1,3-Dioxolan-2-one-d4. Techniques such as deuterium NMR spectroscopy enable detailed structural elucidation and dynamic studies of molecules under physiological conditions. This has opened new avenues for investigating protein-ligand interactions and enzyme mechanisms, which are fundamental to drug design.
Moreover, the pharmaceutical industry has embraced 1,3-Dioxolan-2-one-d4 as a key component in method development for high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Its stable isotopic composition enhances detection sensitivity and resolution, facilitating accurate quantification of analytes in complex mixtures. This has been particularly beneficial in environmental monitoring and food safety analysis.
The synthesis of 1,3-Dioxolan-2-one-d4 involves sophisticated chemical processes that ensure high isotopic purity. Industrial-scale production typically employs catalytic hydrogenation or isotopic exchange techniques to introduce deuterium atoms selectively into the molecular framework. These processes are optimized to minimize side reactions and maximize yield, ensuring that researchers receive a product that meets stringent quality standards.
Recent studies have highlighted the role of 1,3-Dioxolan-2-one-d4 in developing novel materials with applications beyond pharmaceuticals. For example, its incorporation into polymers can enhance thermal stability and mechanical strength, making it useful in advanced manufacturing processes. Additionally, its derivatives have shown promise as corrosion inhibitors and flame retardants due to their ability to form stable complexes with metal surfaces.
The regulatory landscape for labeled compounds like 1,3-Dioxolan-2-one-d4 is continually evolving to meet the growing demands of research communities worldwide. Manufacturers must adhere to strict guidelines to ensure safety and efficacy across various applications. This includes rigorous quality control measures during synthesis and thorough documentation of isotopic purity.
In conclusion,1,3-Dioxolan-2-one-d4 (CAS No. 362049-63-6) stands as a cornerstone compound in modern chemical research. Its unique properties make it an indispensable tool for synthetic chemists、pharmaceutical scientists、and material engineers alike。 As research methodologies advance,the utility of this deuterated derivative will undoubtedly expand,fostering innovation across multiple scientific disciplines.
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